N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-4-nitrobenzamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide is an organic compound that features a complex structure with multiple functional groups, including a furan ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.
Formation of the 4-methylphenylmethyl intermediate: This involves the reaction of 4-methylbenzyl chloride with a nucleophile.
Coupling reaction: The two intermediates are then coupled with 4-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve a nucleophile and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the furan and benzamide moieties can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide
- N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-aminobenzamide
Uniqueness
N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H18N2O4/c1-15-4-6-16(7-5-15)13-21(14-19-3-2-12-26-19)20(23)17-8-10-18(11-9-17)22(24)25/h2-12H,13-14H2,1H3 |
InChI Key |
CMPRJQUYTYZORR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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